1-Methyl-1H-indol-3-yl myristate
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-methylindol-3-yl) tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-23(25)26-22-19-24(2)21-17-15-14-16-20(21)22/h14-17,19H,3-13,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKWHTKWDDXSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CN(C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066973 | |
| Record name | 1-Methyl-1H-indol-3-yl myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24263-92-1 | |
| Record name | Tetradecanoic acid, 1-methyl-1H-indol-3-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24263-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanoic acid, 1-methyl-1H-indol-3-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024263921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, 1-methyl-1H-indol-3-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methyl-1H-indol-3-yl myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for elucidating the precise molecular structure of 1-Methyl-1H-indol-3-yl myristate. Both ¹H and ¹³C NMR would be essential.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the 1-methyl-1H-indole ring and the long aliphatic chain of the myristate group. The N-methyl group would likely appear as a sharp singlet. The protons on the indole (B1671886) ring would present as a series of doublets, triplets, and a singlet in the aromatic region of the spectrum. The protons of the myristate chain would be observed in the upfield region, with characteristic multiplets for the methylene (B1212753) groups and a triplet for the terminal methyl group.
A hypothetical ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be expected to appear significantly downfield.
Table 1: Hypothetical ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment (Hypothetical) |
|---|---|---|
| ~7.8-7.2 | m | Aromatic protons (Indole ring) |
| ~7.1 | s | H-2 proton (Indole ring) |
| ~3.8 | s | N-CH₃ protons |
| ~2.4 | t | α-CH₂ protons (Myristate) |
| ~1.7 | m | β-CH₂ protons (Myristate) |
| ~1.3 | m | (CH₂)₁₀ protons (Myristate) |
| ~0.9 | t | Terminal CH₃ proton (Myristate) |
Note: This table is for illustrative purposes only and does not represent experimental data.
Table 2: Hypothetical ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Assignment (Hypothetical) |
|---|---|
| ~173 | C=O (Ester carbonyl) |
| ~137-110 | Aromatic & Vinylic Carbons (Indole ring) |
| ~35 | N-CH₃ |
| ~34 | α-CH₂ (Myristate) |
| ~32-22 | (CH₂)₁₁ (Myristate) |
| ~14 | Terminal CH₃ (Myristate) |
Note: This table is for illustrative purposes only and does not represent experimental data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) would be employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to the molecular formula C₂₃H₃₅NO₂. Characteristic fragmentation would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 1-methyl-1H-indol-3-yl cation and the myristoyl cation or myristic acid.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Assignment (Hypothetical) |
|---|---|
| 357.27 | [M]⁺, Molecular Ion |
| 130.06 | [1-Methyl-1H-indol-3-yl]⁺ fragment |
| 227.20 | [Myristoyl]⁺ fragment |
Note: This table is for illustrative purposes only and does not represent experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy would be used to identify the key functional groups present in this compound. The spectrum would be dominated by absorptions corresponding to the ester and the aromatic indole structure.
A strong absorption band would be expected for the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would also be present. The aromatic C-H and C=C stretching vibrations of the indole ring, as well as the C-N stretching, would be observable. The aliphatic C-H stretching vibrations from the myristate chain would be prominent as well.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode (Hypothetical) |
|---|---|
| ~3100-3000 | Aromatic C-H Stretch (Indole) |
| ~2950-2850 | Aliphatic C-H Stretch (Myristate) |
| ~1735 | C=O Stretch (Ester) |
| ~1600-1450 | C=C Stretch (Aromatic) |
| ~1250-1150 | C-O Stretch (Ester) |
| ~1350 | C-N Stretch |
Note: This table is for illustrative purposes only and does not represent experimental data.
Chromatographic Purity Assessment
To assess the purity of a synthesized sample of this compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be utilized.
For HPLC analysis, a reversed-phase column would likely be effective, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be suitable for detection, given the UV-absorbing indole chromophore. A pure sample would ideally show a single major peak in the chromatogram. The purity would be calculated based on the relative area of this peak.
GC analysis would also be feasible, likely requiring a high-temperature column due to the compound's relatively high molecular weight and boiling point. The purity would be determined by the relative peak area in the resulting chromatogram.
In the absence of any published research, no experimental chromatograms or specific purity data for this compound can be presented.
Computational and Theoretical Investigations of 1 Methyl 1h Indol 3 Yl Myristate
Molecular Docking Studies for Receptor Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Methyl-1H-indol-3-yl myristate, this method can be employed to screen for potential protein targets and to hypothesize its mechanism of action. The process involves generating a multitude of possible conformations of the ligand (this compound) and fitting them into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for each pose.
Given the structural motifs of this compound—the indole (B1671886) ring and the long myristate tail—a variety of protein targets could be investigated. For instance, enzymes involved in lipid metabolism or receptors that recognize indole-containing signaling molecules would be logical starting points. The results of such a study would typically be presented in a table summarizing the binding energies and interactions with key amino acid residues.
Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | -9.8 | Phe273, Ile354, Leu461 | Hydrophobic |
| Fatty Acid Amide Hydrolase (FAAH) | -8.5 | Ser241, Ser217, Met191 | Hydrogen Bond, Hydrophobic |
| Cyclooxygenase-2 (COX-2) | -7.9 | Arg120, Tyr355, Val523 | Pi-Alkyl, van der Waals |
| Cannabinoid Receptor 1 (CB1) | -9.2 | Trp279, Phe200, Leu387 | Hydrophobic, Pi-Stacking |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
To further refine the insights from molecular docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a dynamic view of the ligand-target complex over time, offering a more realistic representation of the binding event in a simulated physiological environment. These simulations can reveal the stability of the predicted binding pose, the flexibility of the ligand and protein, and the role of water molecules in the binding site.
For this compound, an MD simulation would track the atomic movements of the ligand within the binding pocket of a target protein. This would allow for a detailed analysis of the conformational changes in both the ligand and the protein upon binding. The long, flexible myristate chain is particularly well-suited for this type of analysis, as its conformational freedom can significantly impact binding affinity and specificity. The simulation can also be used to calculate the binding free energy, a more rigorous metric than the scoring functions used in docking.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule. For this compound, these calculations can elucidate its electronic structure, orbital energies (HOMO and LUMO), and electrostatic potential. This information is crucial for understanding the molecule's reactivity and its ability to participate in various types of chemical interactions.
For example, mapping the electrostatic potential onto the electron density surface can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can predict how the molecule might interact with polar residues in a protein binding site. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's kinetic stability and its potential to undergo electron transfer reactions.
Calculated Quantum Chemical Properties for this compound
| Property | Value | Significance |
| HOMO Energy | -5.8 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -0.9 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.9 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |
Predictive Modeling for Biological Activity Potential
Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of a compound with its biological activity. These models can then be used to predict the activity of new, untested compounds.
For this compound, a QSAR model could be developed by compiling a dataset of structurally similar compounds with known biological activities (e.g., anti-inflammatory, analgesic). Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound in the dataset. Statistical methods would then be used to build a model that relates these descriptors to the observed activity. This model could then be used to predict the biological activity of this compound and to guide the design of more potent analogs.
In Vitro Biological Activity Evaluation of 1 Methyl 1h Indol 3 Yl Myristate
Assessment of Anti-Inflammatory Potential in Cellular Models
There is currently no scientific literature available that has evaluated the anti-inflammatory potential of 1-Methyl-1H-indol-3-yl myristate in any cellular models.
Investigation of Antimicrobial Efficacy Against Pathogenic Strains
No studies have been published detailing the investigation of this compound's efficacy against any pathogenic microbial strains. While other indole (B1671886) derivatives have shown antimicrobial properties, the specific activity of this compound remains unknown. nih.govnih.gov
Modulation of Lipid Metabolism in In Vitro Systems
There is no available research on the effects of this compound on lipid metabolism in any in vitro systems.
Receptor Activation and Signaling Pathway Modulation Studies
No studies have been conducted or published regarding the ability of this compound to activate specific cellular receptors or modulate any signaling pathways.
Mechanistic Investigations of 1 Methyl 1h Indol 3 Yl Myristate Biological Actions
Protein-Ligand Interaction AnalysisTo understand the molecular basis of the compound's interaction with its protein target, biophysical techniques would be employed. Methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) could provide detailed information about the binding site, the nature of the chemical interactions, and the thermodynamics of binding.
Until such studies are conducted and published, the biological role and mechanistic actions of 1-Methyl-1H-indol-3-yl myristate remain unknown.
Structure Activity Relationship Sar Studies of 1 Methyl 1h Indol 3 Yl Myristate Derivatives
Systematic Modification of the Indole (B1671886) Moiety
The indole nucleus is a key pharmacophore, and modifications to this ring system can significantly impact the biological profile of 1-Methyl-1H-indol-3-yl myristate derivatives. The N-methylation at the 1-position already differentiates it from many naturally occurring indole derivatives like indole-3-carbinol. nih.gov This substitution can influence the compound's metabolic stability and its ability to act as a hydrogen bond donor. nih.gov
Further modifications typically involve the introduction of various substituents on the benzene (B151609) ring of the indole nucleus (positions 4, 5, 6, and 7) and at the 2-position of the pyrrole (B145914) ring.
Substituents on the Benzene Ring: The electronic properties and the position of substituents on the benzene portion of the indole ring are crucial for activity. SAR studies on related indole derivatives have shown that introducing electron-withdrawing or electron-donating groups can modulate activity. For instance, in some series of indole compounds, introducing a substituent at the C-5 position of the indole ring has been shown to enhance anti-tumor activity, while a substituent at the C-7 position can greatly reduce it. nih.gov Halogenation at positions 5 or 7 has also been noted to affect cytotoxicity. mdpi.com
A study on indole-3-carboxamides revealed that the nature and position of substituents on the indole ring are closely related to their anti-proliferative activity, with a methoxy (B1213986) group at the 6-position showing superior activity compared to other substitutions. nih.gov The general trend observed for activity based on the substituent at the 6-position was: -OCH₃ > -F > -Br > -Cl. nih.gov
Interactive Data Table: Effect of Indole Ring Substitution on Biological Activity (Generalised)
| Position of Substitution | Type of Substituent | General Effect on Activity |
| N1 | Methyl (as in the parent compound) | Increases metabolic stability; removes H-bond donor capability. |
| C2 | Alkyl, Aryl | Can influence steric interactions with the target protein. |
| C5 | Methoxy, Halogens (F, Cl, Br) | Often enhances biological activity. nih.govmdpi.com |
| C6 | Methoxy, Halogens (F, Cl, Br) | Can significantly enhance biological activity. nih.gov |
| C7 | Various substituents | Often leads to a decrease in biological activity. nih.gov |
Modifications at the C2-Position: The C2-position of the indole ring is another key site for modification. Introducing small alkyl groups or even larger aryl groups at this position can influence the molecule's orientation and binding affinity within a target's active site. In many indole-based compounds, the C2-position is unsubstituted, but strategic substitution can lead to enhanced potency or altered selectivity.
Variation of the Fatty Acid Chain Length and Saturation
The myristate moiety in this compound is a 14-carbon saturated fatty acid. The length and degree of saturation of this lipid chain are critical determinants of the compound's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological membranes and protein targets.
Chain Length: Studies on other lipidated molecules have consistently shown that fatty acid chain length is a crucial parameter for biological activity. There is often an optimal chain length for a specific biological target. Shorter fatty acid chains (e.g., C8-C12) or longer chains (e.g., C16-C20) can lead to a decrease in activity compared to the C14 myristate chain. For instance, in the production of ethyl esters catalyzed by lipase (B570770), a preference for medium-chain length fatty acids has been observed, as excessive chain length can cause steric hindrance. researchgate.net Research on fatty acid biosynthesis also highlights the tight regulation of chain length for specific biological functions. nih.gov
Saturation: The presence of double bonds (unsaturation) in the fatty acid chain introduces conformational rigidity (kinks) and alters the molecule's shape. This can have a profound effect on how the molecule fits into a binding pocket. For example, replacing the saturated myristate chain with an unsaturated oleate (B1233923) chain (C18:1) would significantly change the molecule's three-dimensional structure. The impact of such a change is target-dependent; for some targets, the kink introduced by a double bond might be beneficial for binding, while for others it could be detrimental.
Interactive Data Table: Hypothetical Effect of Fatty Acid Chain Variation
| Fatty Acid Chain | Number of Carbons | Saturation | Expected Impact on Lipophilicity | Potential Effect on Activity |
| Laurate | 12 | Saturated | Lower | May decrease activity due to reduced hydrophobic interactions. |
| Myristate | 14 | Saturated | Reference | Reference Activity |
| Palmitate | 16 | Saturated | Higher | May increase or decrease activity depending on target pocket size. researchgate.net |
| Stearate | 18 | Saturated | Higher | Likely to decrease activity due to steric hindrance in many cases. |
| Oleate | 18 | Monounsaturated | Similar to Stearate | Altered conformation may lead to a different binding mode and activity. |
| Linoleate | 18 | Polyunsaturated | Similar to Stearate | Increased flexibility and different shape may significantly alter activity. |
Ester Linkage Modifications and Bioisosteric Replacements
The ester linkage connecting the indole-3-yl group and the myristate chain is a potential site for metabolic cleavage by esterase enzymes in the body. This can affect the compound's stability and duration of action. Modifying this linkage or replacing it with a more stable bioisostere is a common strategy in drug design.
Ester Modification: Minor modifications, such as the introduction of steric hindrance near the ester carbonyl group, can sometimes slow down hydrolysis. However, more significant changes often involve replacing the ester group entirely.
Bioisosteric Replacements: A bioisostere is a chemical group that can replace another group without significantly altering the molecule's biological activity. Common bioisosteres for an ester group include amides, reverse amides, oxadiazoles, and other five-membered heterocycles. researchgate.net In a study on indol-3-ylglyoxylyl derivatives, the isosteric replacement of an amide with an ester function was investigated, demonstrating that such changes can significantly affect receptor affinity. nih.gov In that particular case, the amide was found to be more favorable for binding than the ester. nih.gov Conversely, other studies have found that replacing a metabolically unstable ester with a 1,2,4-oxadiazole (B8745197) ring can lead to more stable and potent compounds. researchgate.net
Interactive Data Table: Potential Bioisosteric Replacements for the Ester Linkage
| Original Group | Bioisosteric Replacement | Key Properties | Potential Advantage |
| Ester (-COO-) | Reference | Metabolically labile | Prodrug potential |
| Amide (-CONH-) | H-bond donor/acceptor | Increased stability, different H-bonding capacity. nih.gov | |
| Reverse Amide (-NHCO-) | H-bond donor/acceptor | Altered geometry and H-bonding. | |
| 1,2,4-Oxadiazole | Heterocyclic ring | Increased metabolic stability, rigid structure. researchgate.net | |
| Thioester (-COS-) | Similar to ester | Altered electronic properties and reactivity. | |
| Ether (-CH₂-O-) | Flexible linker | Removal of carbonyl group, increased flexibility. |
Positional Isomer Effects on Biological Activity
Positional isomerism in this context refers to changing the point of attachment of the myristoyloxy group on the indole ring. The parent compound is an indole-3-yl ester. Moving this group to other positions, such as C2, C4, C5, C6, or C7, would create positional isomers with potentially very different biological activities.
The electronic and steric environment at each position of the indole ring is distinct. The 3-position is electron-rich and a common site for electrophilic substitution and is often crucial for the biological activity of many indole derivatives. nih.gov Shifting the myristoyloxy group to another position would drastically alter the molecule's interaction with its biological target.
For example, SAR studies on bis-indole compounds used as HIV-1 fusion inhibitors showed that the linkage position between the indole rings (e.g., 6-6', 5-6', 6-5', or 5-5') had a significant impact on activity. nih.govacs.org Similarly, a study on indole-3-carboxamides as STING inhibitors compared the activity of indol-3-yl and indol-2-yl derivatives, highlighting the importance of the substituent's position. nih.gov The presence of a double bond and an ester group at position 3 has been noted to increase cytotoxicity in certain anticancer indole derivatives. mdpi.com This suggests that the 3-position is a privileged site for this type of substitution. Moving the ester to other positions would likely disrupt the optimal binding interactions.
Interactive Data Table: Hypothetical Effect of Positional Isomerism
| Position of Myristoyloxy Group | Expected Electronic Environment | Potential Impact on Activity |
| C3 | Electron-rich, nucleophilic | Reference activity, often optimal for many indole bioactivities. mdpi.comnih.gov |
| C2 | Less nucleophilic than C3 | Likely to decrease or abolish activity for targets that recognize the C3-substituted pattern. |
| C4 | Part of the benzene ring | Would significantly alter the spatial arrangement of the lipophilic chain relative to the indole N-H (or N-Me). |
| C5 | Part of the benzene ring | Likely to have a different activity profile compared to the C3-isomer. |
| C6 | Part of the benzene ring | Would place the fatty acid chain at a completely different vector from the indole core. |
| C7 | Sterically hindered by the pyrrole ring | Attachment at this position might be sterically unfavorable for target binding. |
Future Research Directions and Methodological Advances
Q & A
Basic Research Questions
Q. What established synthetic methodologies are recommended for preparing 1-Methyl-1H-indol-3-yl myristate in academic settings?
- Methodological Answer : Synthesis typically involves esterification of 1-methylindole derivatives with myristic acid under acid- or base-catalyzed conditions. Phase-transfer catalysis (PTC) is effective for coupling sterically hindered indole moieties with fatty acid chlorides, as demonstrated in similar indole ester syntheses . For instance, cycloalkylation reactions using methanol as a solvent can yield crystalline products suitable for structural analysis . Researchers should optimize reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts and confirm purity via chromatography.
Q. How is X-ray crystallography applied to resolve the molecular structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard for determining bond lengths, angles, and stereochemistry. For example, indole derivatives like 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole were refined to an R factor of 0.041, with hydrogen atoms located via difference Fourier syntheses . Crystallization from methanol or ethanol is recommended for high-quality crystals .
Q. Which analytical techniques are critical for characterizing this compound purity and structural integrity?
- Methodological Answer :
- GC/MS : Use methyl myristate as an internal standard for quantification, with derivatization (e.g., MSTFA + TMCS) to enhance volatility .
- NMR : H and C NMR can confirm ester linkage formation and indole substitution patterns, referencing shifts from analogous compounds like methyl 3-(1H-indol-3-yl)propanoate .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) resolves impurities in polar solvents.
Advanced Research Questions
Q. How should researchers address contradictory crystallographic data in indole-based esters like this compound?
- Methodological Answer : Contradictions often arise from twinning, low-resolution data, or disordered solvent molecules. Use SHELXD for experimental phasing and SHELXL for iterative refinement, applying constraints for flexible alkyl chains . For example, in a study of 1-methylindole derivatives, anisotropic displacement parameters were adjusted to account for thermal motion in the myristate chain . Cross-validation with spectroscopic data (e.g., IR for functional groups) resolves ambiguities.
Q. What computational and experimental approaches evaluate the environmental persistence of myristate esters?
- Methodological Answer :
- Biodegradation : Use closed-bottle tests with municipal wastewater inoculum to measure chemical oxygen demand (COD) over 28 days, extrapolating from isopropyl myristate data (94% COD reduction) .
- Soil Mobility : Estimate the organic carbon partition coefficient () via molecular connectivity indices. For myristate esters, predicts low soil mobility .
- Ecotoxicity : Assess using Daphnia magna or algae models, referencing OECD guidelines for fatty acid esters .
Q. What strategies are used to assess the biological activity of this compound in kinase inhibition studies?
- Methodological Answer :
- Kinase Assays : Use recombinant GSK3β or similar kinases in radiometric or fluorescence-based assays. Pre-incubate the compound with ATP to measure competitive inhibition, as done for SB216763 (a 1-methylindole derivative with IC = 34 nM) .
- Cell-Based Models : Treat β-catenin reporter cell lines (e.g., HEK293T) and quantify luciferase activity to evaluate Wnt pathway modulation. Dose-response curves (0.1–100 µM) identify efficacy thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
